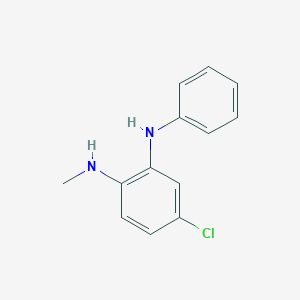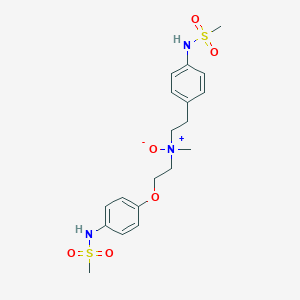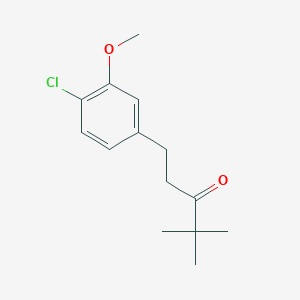
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
カタログ番号 B1144699
CAS番号:
2911-81-1
分子量: 338.44
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate” is a chemical compound with the molecular formula C20H26O2 . It is used for research and development purposes .
Molecular Structure Analysis
This compound contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.419 Da . It has a density of 1.14 g/cm3 and a boiling point of 450.3ºC at 760 mmHg . The flash point is 199.7ºC . Other properties such as the melting point and solubility are not specified in the search results.科学的研究の応用
Ethyl Acetate Production and Application
- Process Intensification Techniques : Ethyl acetate, a solvent widely used in paints, coatings, and consumer products, benefits from process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer advantages over traditional processes by overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).
Biodegradation of Ethyl Tert-Butyl Ether
- Biodegradation in Soil and Groundwater : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal that microorganisms can degrade ETBE aerobically, offering insights into the environmental impact and degradation pathways of similar ethyl acetate derivatives. The presence of co-contaminants may either limit or enhance the biodegradation process (Thornton et al., 2020).
Environmental Impact and Toxicology
- Toxicological Review : The toxicological impacts of ethyl tertiary-butyl ether (ETBE), an oxygenate used in gasoline, are studied, providing a model for evaluating the health and environmental safety of related compounds. Despite its use in reducing vehicle exhaust emissions, ETBE is associated with potential health risks, including hypokalemia, hypertension, and fluid retention, which are important considerations for similar chemicals (Mcgregor, 2007).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methoxyphenol", "ethyl acetoacetate", "2-methyl-2-butene", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "chromium trioxide", "pyridine", "sodium hydroxide", "acetic acid anhydride", "triethylamine", "3,4-dimethylphenol", "sodium hydride", "acetic acid", "acetic anhydride", "sodium methoxide", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium ethoxide to form 4-methoxyphenyl ethyl-3-oxobutanoate.", "Step 2: 4-methoxyphenyl ethyl-3-oxobutanoate is reacted with 2-methyl-2-butene in the presence of acetic anhydride and sodium borohydride to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 3: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with chromium trioxide and pyridine in acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde.", "Step 4: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde is reacted with 3,4-dimethylphenol in the presence of sodium hydride and acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 5: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with acetic anhydride and triethylamine to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate.", "Step 6: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate is reacted with sodium methoxide in methanol to form 13-ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate.", "Step 7: The final product is purified using magnesium sulfate, sodium chloride, and water." ] } | |
CAS番号 |
2911-81-1 |
製品名 |
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate |
分子式 |
C₂₂H₂₆O₃ |
分子量 |
338.44 |
同義語 |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate; (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate; 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate; 13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Tianeptine Methyl Ester
887588-50-3
1-13C-D-Phenylalanine
1202063-94-2
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
156420-67-6






![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

